(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate
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Overview
Description
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate is a chemical compound with the molecular formula C10H6N2O2S and a molecular weight of 218.236 g/mol . This compound is known for its unique structure, which includes an isoindoline core and a thiocyanate functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate typically involves the reaction of phthalimide derivatives with thiocyanate sources under specific conditions. One common method includes the reaction of phthalimide with methyl thiocyanate in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.
Hydrolysis: The thiocyanate group can be hydrolyzed under acidic or basic conditions to yield corresponding amides or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline derivatives, while hydrolysis can produce phthalimide derivatives.
Scientific Research Applications
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
- (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetaldehyde
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity compared to other isoindoline derivatives. This makes it valuable for specific chemical transformations and biological studies.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c11-5-15-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRWAIBLCIIQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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